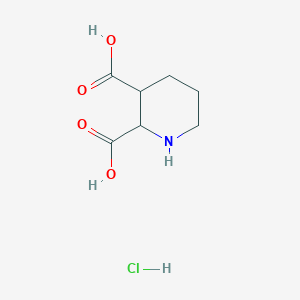
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Vue d'ensemble
Description
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, also known as ATFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ATFA belongs to the class of non-proteinogenic amino acids and has been found to exhibit a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
A method for synthesizing 3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid via DBU-catalyzed asymmetric 1,3-proton shift reaction has been developed. This process allowed preparation of the amino acid in high chemical yield and enantioselectivity, proving practical for large-scale synthesis (Soloshonok et al., 2006).
Another study elaborates on the DBU-catalyzed asymmetric synthesis of the same acid via enantioselective biomimetic transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate. The process was found to be highly enantioselective, although some racemization under highly basic conditions was noted (Soloshonok et al., 2006).
The utility of 4,4,4-trifluoro-3-oxo-1-butenyl group as a protecting group for the N-H terminal of amino acids in peptide synthesis is proposed. This study suggests the group can be removed by acidic hydrolysis, indicating a potential application in peptide bond formation and protection (Gorbunova et al., 1991).
A practical method to access enantiopure β-perfluoroalkyl-β-amino acids was developed, which includes the reduction of cyclic enamino-esters with excellent diastereoselectivity. This method provides an efficient way to produce (S)-3-amino-4,4,4-trifluorobutanoic acid in high enantiomeric purity, indicating its potential for producing bioactive compounds (Ishida et al., 2009).
An efficient method for synthesizing 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones was developed. This includes the transformation of 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters into corresponding pyrrol derivatives, demonstrating its utility in creating bioactive scaffolds (Melnykov et al., 2019).
Propriétés
IUPAC Name |
3-amino-4,4,4-trifluoro-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,6-8(15)16)7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZLOLNEQCPKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)







methanone](/img/structure/B7440904.png)